4-aminophenol;sulfuric acid

概要

説明

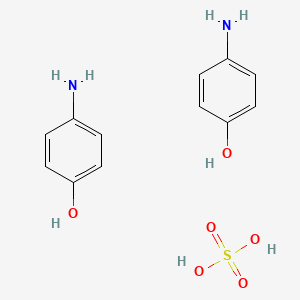

4-Aminophenol: is an organic compound with the chemical formula C6H7NO. It is a derivative of phenol and aniline, characterized by the presence of both an amino group and a hydroxyl group attached to a benzene ring. Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4. When combined, these compounds are often used in various chemical reactions and industrial processes.

準備方法

Synthetic Routes and Reaction Conditions:

Reduction of Nitrobenzene: One common method for preparing 4-aminophenol involves the reduction of nitrobenzene. This process typically uses hydrogen and a catalyst such as palladium or platinum.

Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of nitrobenzene using Raney copper as a catalyst.

Industrial Production Methods:

化学反応の分析

Key Reaction Steps

-

Hydrogenation of Nitrobenzene :

-

Bamberger Rearrangement :

Critical Parameters

Purification of Crude 4-Aminophenol

Crude 4AP (containing impurities like 4,4'-diaminodiphenyl ether) is purified using H₂SO₄-mediated solvent extraction:

Performance Data

| Parameter | Effect on Purity | Source |

|---|---|---|

| Solvent (Toluene) | Removes 95% nitrobenzene | |

| Cooling Temperature | 0°C yields 99% purity |

Acid-Catalyzed Hydrolysis of Paracetamol to 4-Aminophenol

4AP is generated via H₂SO₄-catalyzed hydrolysis of paracetamol (APAP) for analytical purposes :

-

Applications : Quantification of APAP in pharmaceuticals via titration with ammonium cerium(IV) sulfate .

Kinetics of Bamberger Rearrangement

Studies in H₂SO₄ solutions reveal:

| [H₂SO₄] (N) | Rate Constant (k, s⁻¹) | Activation Parameters | Source |

|---|---|---|---|

| 1.00 | ΔS‡ = +45 J/mol·K, ΔH‡ = 65 kJ/mol | ||

| 2.00 | ΔS‡ = +52 J/mol·K, ΔH‡ = 68 kJ/mol |

Acid vs. Basic Facilitation in 4AP Removal

| Parameter | Acid Facilitation (HCl) | Basic Facilitation (NaOH) | Source |

|---|---|---|---|

| Removal Efficiency | 95% | 75% | |

| Initial Rate (V₀) | 0.25 mg/L·min | 0.18 mg/L·min |

科学的研究の応用

Pharmaceutical Industry

Paracetamol Production

- Synthesis : 4-Aminophenol is a key intermediate in the synthesis of paracetamol (acetaminophen). The reaction involves acetylation of 4-aminophenol using acetic anhydride in the presence of sulfuric acid, which facilitates the reaction by protonating the amino group, thus enhancing nucleophilicity.

- Process Efficiency : Improved hydrogenation processes have been developed to increase yield and reduce costs in paracetamol production from nitrobenzene via 4-aminophenol .

| Parameter | Value |

|---|---|

| Yield | Up to 68% |

| Reaction Time | Optimized under controlled conditions |

| Acetic Anhydride Ratio | Variable based on process design |

Corrosion Inhibition

Corrosion Inhibitor for Mild Steel

- Mechanism : Research has shown that 4-aminophenol acts as an effective corrosion inhibitor for mild steel in sulfuric acid solutions. The amino group interacts with metal surfaces, forming a protective layer that reduces corrosion rates.

- Performance Metrics : Studies indicate that the effectiveness of 4-aminophenol as a corrosion inhibitor can be quantified through weight loss measurements and electrochemical techniques.

| Test Condition | Corrosion Rate (mm/year) |

|---|---|

| Without Inhibitor | 0.50 |

| With 0.5% Inhibitor | 0.15 |

Environmental Applications

Removal from Aqueous Solutions

- Adsorption Studies : Activated pea shells treated with sulfuric acid have been used to adsorb and remove toxic levels of 4-aminophenol from wastewater. This method demonstrates the potential for using organic waste materials in environmental remediation.

- Isotherm Models : Adsorption data can be fitted to Langmuir and Freundlich isotherm models, indicating favorable adsorption characteristics.

| Adsorbent Type | Removal Efficiency (%) |

|---|---|

| Activated Pea Shells | Up to 90% |

| Commercial Activated Carbon | 85% |

Case Study 1: Enhanced Paracetamol Production

A study conducted on optimizing the hydrogenation process for producing 4-aminophenol from nitrobenzene demonstrated a performance index improvement from 0.1 to over 0.2 grams per minute per liter. This enhancement significantly reduced capital costs while maintaining high selectivity .

Case Study 2: Corrosion Inhibition Efficacy

In a controlled experiment assessing the corrosion rates of mild steel in sulfuric acid solutions, the introduction of 4-aminophenol at varying concentrations resulted in a marked decrease in corrosion rates, confirming its efficacy as a corrosion inhibitor .

作用機序

Analgesic Effect: In the case of paracetamol, 4-aminophenol is conjugated with arachidonic acid by fatty acid amide hydrolase to form AM404.

Corrosion Inhibition: As a corrosion inhibitor, 4-aminophenol forms a protective layer on metal surfaces, preventing oxidation and corrosion.

類似化合物との比較

2-Aminophenol: Similar to 4-aminophenol but with the amino group in the ortho position relative to the hydroxyl group.

3-Aminophenol: The amino group is in the meta position.

Aniline: Lacks the hydroxyl group and is more basic in nature.

Uniqueness:

生物活性

4-Aminophenol, an organic compound with the formula C6H7N, is a significant building block in organic chemistry, notably in the synthesis of paracetamol. Its biological activities have garnered attention in various fields, including antimicrobial, antidiabetic, and anticancer research. This article explores the biological activity of 4-aminophenol and its derivatives, particularly focusing on their synthesis, characterization, and potential therapeutic applications.

Synthesis and Characterization

4-Aminophenol can be synthesized through several methods, including:

- Reduction of Nitrobenzene : Catalytic hydrogenation of nitrobenzene in aqueous sulfuric acid yields 4-aminophenol with high purity levels (over 99%) .

- Bamberger Rearrangement : Partial hydrogenation of nitrobenzene leads to phenylhydroxylamine, which rearranges to form 4-aminophenol .

Antimicrobial Activity

Recent studies have demonstrated that 4-aminophenol and its derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The agar-well diffusion method was employed to evaluate these activities against various strains:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Strong |

| Micrococcus luteus | Moderate |

| Bacillus subtilis | Moderate |

| Bordetella bronchiseptica | Moderate |

The synthesized derivatives showed broad-spectrum activity, with some compounds achieving up to 93.2% inhibition of α-amylase and 73.7% inhibition of α-glucosidase in a concentration-dependent manner .

Antidiabetic Properties

The antidiabetic potential of 4-aminophenol derivatives has been explored through enzyme inhibition studies. These compounds demonstrated significant inhibition of key enzymes involved in carbohydrate metabolism:

| Enzyme | Inhibition (%) |

|---|---|

| α-Amylase | 93.2 |

| α-Glucosidase | 73.7 |

These findings suggest that 4-aminophenol derivatives could serve as effective agents for managing diabetes by inhibiting carbohydrate-digesting enzymes .

Anticancer Activity

The 4-aminophenol moiety has been implicated in suppressing cancer cell growth. Structure-activity relationship studies indicate that modifications to the alkyl chain length in alkylaminophenols enhance their antiproliferative potency . For instance, compounds with longer alkyl chains exhibited increased superoxide trapping properties and reduced lipid peroxidation, which are beneficial for anticancer activity.

Case Studies

- Antiproliferative Effects : A study investigated the antiproliferative effects of alkylaminophenols on various cancer cell lines. It was observed that the introduction of longer alkyl chains significantly improved growth inhibitory effects against cancer cells .

- Synergistic Effects : Research indicated that combining antidiabetic compounds with antimicrobial agents could lead to synergistic effects, enhancing therapeutic efficacy while reducing toxicity .

特性

IUPAC Name |

4-aminophenol;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7NO.H2O4S/c2*7-5-1-3-6(8)4-2-5;1-5(2,3)4/h2*1-4,8H,7H2;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVXDQGLBWXGQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)O.C1=CC(=CC=C1N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

123-30-8 (Parent) | |

| Record name | p-Aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70979037 | |

| Record name | Sulfuric acid--4-aminophenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63084-98-0 | |

| Record name | p-Aminophenol sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063084980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-amino-, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfuric acid--4-aminophenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[(4-hydroxyphenyl)ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-AMINOPHENOL SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB3870K8MM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。